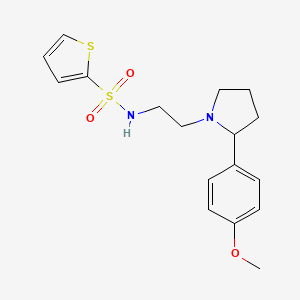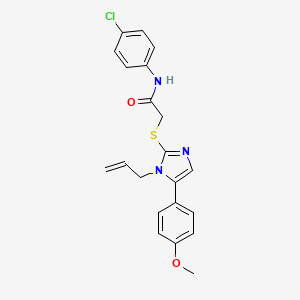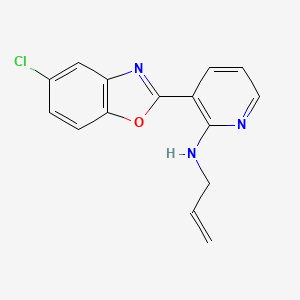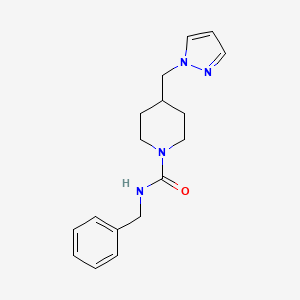
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK is activated by the binding of antigens to the BCR on the surface of B-cells, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide blocks these signaling events, leading to apoptosis and inhibition of B-cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has been shown to selectively inhibit BTK in vitro and in vivo, leading to inhibition of BCR signaling and downstream events. N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has also been shown to induce apoptosis in malignant B-cells and inhibit the growth and survival of these cells. In addition, N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has been shown to inhibit the activation of immune cells, such as T-cells and macrophages, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to induce apoptosis in malignant B-cells, and its activity against autoimmune diseases. However, N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide also has some limitations, including its low solubility in water and its potential for off-target effects on other kinases.
Direcciones Futuras
There are several potential future directions for research on N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide, including:
1. Clinical trials in patients with B-cell malignancies and autoimmune diseases to evaluate the safety and efficacy of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide.
2. Development of more potent and selective BTK inhibitors based on the structure of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide.
3. Combination therapies with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the activity of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide.
4. Investigation of the role of BTK in other diseases, such as asthma and inflammatory bowel disease, and the potential for N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide as a treatment for these conditions.
5. Studies to elucidate the mechanism of action of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide and its effects on downstream signaling pathways in B-cells and other immune cells.
Métodos De Síntesis
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide can be synthesized using a multi-step process involving the reaction of 4-methoxyphenylacetic acid with 2-pyrrolidinone, followed by the addition of ethyl bromide and thiophene-2-sulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has been shown to inhibit BCR signaling, induce apoptosis (programmed cell death), and inhibit the growth and survival of malignant B-cells. N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide has also shown activity against autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are characterized by abnormal B-cell activation.
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-22-15-8-6-14(7-9-15)16-4-2-11-19(16)12-10-18-24(20,21)17-5-3-13-23-17/h3,5-9,13,16,18H,2,4,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBQEGSYAZWKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)


![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)
![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)


![Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2685733.png)
![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)
![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)
